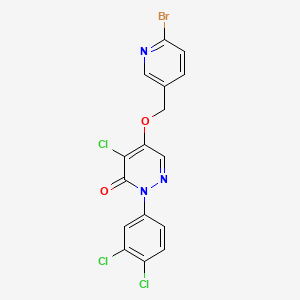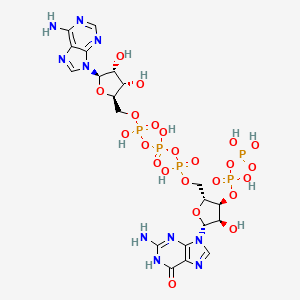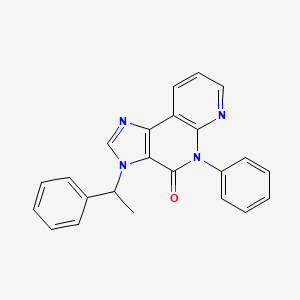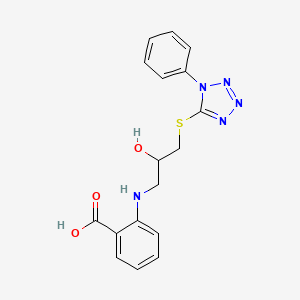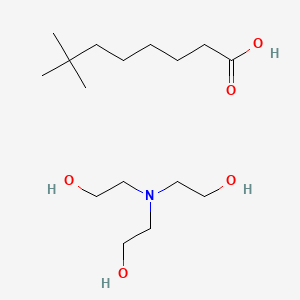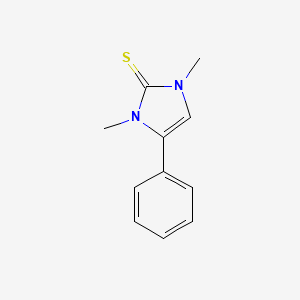
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione is a heterocyclic compound that belongs to the imidazole family It is characterized by a five-membered ring containing two nitrogen atoms and a sulfur atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione can be synthesized through several methods. One common approach involves the reaction of benzylamine with carbon disulfide and methyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization and distillation to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazoline derivatives.
Wissenschaftliche Forschungsanwendungen
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential antimicrobial and antifungal properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and dyes.
Wirkmechanismus
The mechanism of action of 1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit the activity of certain enzymes. Additionally, its sulfur atom can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-4-phenyl-4-imidazoline-2-thione can be compared with other imidazole derivatives such as:
1,3-Dimethyl-2-phenyl-2,3-dihydro-1H-benzo[d]imidazole: This compound has a similar structure but lacks the sulfur atom, which affects its chemical reactivity and biological activity.
4-Methyl-5-phenyl-3-imidazoline-2-thione: This compound has a methyl group at the 4-position, which can influence its physical and chemical properties.
The uniqueness of this compound lies in its sulfur-containing imidazoline ring, which imparts distinct chemical reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
25433-16-3 |
|---|---|
Molekularformel |
C11H12N2S |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
1,3-dimethyl-4-phenylimidazole-2-thione |
InChI |
InChI=1S/C11H12N2S/c1-12-8-10(13(2)11(12)14)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI-Schlüssel |
PFZYPHBIKQHBFK-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=C(N(C1=S)C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



